3-Amino-5-iodopyridin-2(1H)-one
Overview
Description
3-Amino-5-iodopyridin-2(1H)-one: is a chemical compound with the molecular formula C5H5IN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, an iodine atom at the 5-position, and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-iodopyridin-2(1H)-one typically involves the iodination of a pyridine derivative followed by the introduction of an amino group. One common method is the iodination of 3-amino-2-pyridone using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-iodopyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-amino-5-iodopyridin-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-iodopyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The iodine atom can enhance the binding affinity of the compound to its target, while the amino and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
3-Amino-2-pyridone: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
5-Iodo-2-pyridone: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
3-Amino-5-bromopyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and applications.
Uniqueness: 3-Amino-5-iodopyridin-2(1H)-one is unique due to the presence of both an amino group and an iodine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVLIJOTAIWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856771 | |
Record name | 3-Amino-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856161-24-5 | |
Record name | 3-Amino-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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